2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
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Overview
Description
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the triazole derivative with benzylacetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: Lacks the bromine atom.
2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: Contains a chlorine atom instead of bromine.
2-(3-Amino-5-methyl-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide may confer unique properties, such as increased reactivity or specific interactions with biological targets, compared to its analogs.
Properties
Molecular Formula |
C11H12BrN5O |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-benzylacetamide |
InChI |
InChI=1S/C11H12BrN5O/c12-10-15-11(13)16-17(10)7-9(18)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,16)(H,14,18) |
InChI Key |
LPIUGAXPGJIZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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